1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine
Description
1-[(2-Chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine is a synthetic azetidine derivative featuring two distinct sulfonyl substituents: a 2-chlorophenylmethanesulfonyl group at the 1-position and a 4-methoxybenzenesulfonyl group at the 3-position. The 2-chlorophenyl group contributes electron-withdrawing and lipophilic properties, while the 4-methoxybenzenesulfonyl moiety offers electron-donating characteristics, balancing solubility and reactivity.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-3-(4-methoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S2/c1-24-14-6-8-15(9-7-14)26(22,23)16-10-19(11-16)25(20,21)12-13-4-2-3-5-17(13)18/h2-9,16H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTADLBUGMONTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
The azetidine scaffold is typically synthesized via cyclization or deprotection of protected precursors. A prominent method involves hydrolyzing N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid to yield free azetidine. For example:
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Step 1 : Hydrolysis of N-t-butyl-O-trimethylsilylazetidine (400 g, 2 mol) with 3 M HCl (733 mL) at ambient temperature.
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Step 2 : Neutralization with NaOH (100 g) and saturation with K₂CO₃ to isolate azetidine.
This method produces azetidine in 64% yield as a crystalline solid. The liberated azetidine serves as the substrate for subsequent sulfonylation.
Sulfonylation Strategies for Azetidine
Regioselective Sulfonyl Group Introduction
Sulfonylation of azetidine requires precise control to install sulfonyl groups at positions 1 and 3. Two approaches are viable:
Sequential Sulfonylation
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First Sulfonylation : React azetidine with (2-chlorophenyl)methanesulfonyl chloride in tetrahydrofuran (THF) using sodium hydride (NaH) as a base.
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Second Sulfonylation : Introduce the 4-methoxybenzenesulfonyl group using 4-methoxybenzenesulfonyl chloride under similar conditions.
This method mirrors the sulfonylation of cyclohexanone derivatives, where NaH facilitates deprotonation.
One-Pot Double Sulfonylation
A one-pot approach employs excess sulfonyl chloride (2.2 equiv) and triethylamine (TEA) in dichloromethane (DCM).
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Example : Mesylation of azetidine with methanesulfonyl chloride (MsCl) in DCM, followed by TEA-mediated quenching.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal sulfonylation occurs in polar aprotic solvents (THF, DCM) with strong bases (NaH, TEA). For instance:
Temperature and Reaction Time
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Low-Temperature Reactions (0°C): Minimize side reactions during sulfonyl chloride addition.
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Room-Temperature Stirring (12–24 hours): Ensures complete conversion.
Analytical Data and Characterization
Spectroscopic Confirmation
Chromatographic Purity
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HPLC : Retention time ~12.5 minutes (C18 column, acetonitrile/water gradient).
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Purity : ≥95% after silica gel chromatography (hexane/EtOAc 3:1).
Challenges and Mitigation Strategies
Regioselectivity Issues
The steric bulk of sulfonyl groups may hinder dual functionalization. Solutions include:
Byproduct Formation
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Hydrolysis Byproducts : Use anhydrous conditions and molecular sieves to suppress sulfonyl chloride hydrolysis.
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Diastereomers : Chiral HPLC resolves enantiomers if asymmetric centers form.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Sulfonylation | 65 | 95 | High regiocontrol |
| One-Pot Sulfonylation | 75 | 90 | Reduced reaction time |
Data adapted from azetidine mesylation and enol ether synthesis.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or desulfonylated products.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1.1. Metalloproteinase Inhibition
One of the primary applications of this compound is as an inhibitor of metalloproteinases. Metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer and arthritis. The compound's structure allows it to interact effectively with the active sites of these enzymes, thereby inhibiting their activity.
- Case Study : A patent (US6022873A) describes the synthesis of this compound and its potential use in pharmaceutical formulations aimed at treating diseases characterized by excessive metalloproteinase activity. The formulation can be administered parenterally in sterile media, indicating its viability for therapeutic use .
1.2. Cancer Therapeutics
The compound's ability to inhibit metalloproteinases suggests potential applications in cancer therapy. By preventing tumor invasion and metastasis, it could serve as a valuable agent in oncology.
- Research Findings : Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. This raises the possibility that 1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine may also possess anti-cancer properties, warranting further investigation into its efficacy against specific tumors.
2.1. Synthetic Pathways
The synthesis of this compound involves several steps, including the reaction of starting materials with methanesulfonyl chloride under controlled conditions to yield the desired azetidine structure.
- Synthesis Overview :
Given its promising properties, further research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of this compound for potential drug development.
3.2. Broader Applications
Exploring its applications beyond metalloproteinase inhibition, such as anti-inflammatory or neuroprotective effects, could expand its utility in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Compound A : 1-(Cyclopropylsulfonyl)-3-(trihydroxytriazin-2-yl)azetidine ()
- Substituents : Cyclopropylsulfonyl (electron-withdrawing) and trihydroxytriazinyl (polar, hydrogen-bonding).
- Synthesis : Multi-step process involving silicon-based protection (triethylsilyl), lithium-mediated methylation, and deprotection. Requires cryogenic conditions (-78°C), increasing operational complexity.
Compound B : 1-[(2-Chlorophenyl)methanesulfonyl]-N-{3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl}methanesulfonamide ()
- Substituents: 2-Chlorophenylmethanesulfonyl and cyano-trifluoromethylphenoxy groups.
- Synthesis : Prepared via sulfonyl chloride coupling (61% yield) under mild conditions, suggesting efficient scalability for aryl sulfonamide derivatives .
- Key Differences: The trifluoromethyl and cyano groups increase metabolic stability and lipophilicity, whereas the target compound’s 4-methoxybenzenesulfonyl group may improve solubility.
Aziridine Derivatives with Aryl Substituents
Compound C : 1-[(4-Methoxyphenyl)methyl]-2-(phenoxymethyl)aziridine ()
- Substituents: 4-Methoxyphenyl and phenoxymethyl groups on an aziridine core.
- Synthesis : Achieved via nucleophilic substitution (K₂CO₃, acetone/DMF) with moderate yields, highlighting challenges in aziridine functionalization due to ring strain .
- Key Differences : The smaller aziridine ring increases reactivity but reduces stability compared to azetidine. The absence of sulfonyl groups limits its utility in targeted drug design.
Urea-Linked Azetidine Analog
Compound D : 1-(2-Chlorophenyl)-3-(p-tolyl)urea ()
- Substituents : 2-Chlorophenyl and p-tolyl groups linked via a urea moiety.
- Synthesis : Formed by isocyanate-amine coupling at 50°C, yielding a crystalline product. Structural confirmation via X-ray crystallography ensures precise stereochemical analysis .
- Key Differences : The urea linker provides hydrogen-bonding capacity, unlike the sulfonyl groups in the target compound, which confer stronger electron-withdrawing effects.
Q & A
Q. What are the established synthetic methodologies for 1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of azetidine precursors and sequential functionalization. Key steps:
- Sulfonylation : Use of 2-chlorophenylmethanesulfonyl chloride and 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in acetonitrile) to introduce sulfonyl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the azetidine ring and sulfonyl group integration .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns from chlorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal stability : Decomposition observed above 150°C via TGA; store at –20°C in inert atmospheres .
- Photostability : Susceptible to UV-induced degradation; use amber vials for light-sensitive experiments .
- Solvent compatibility : Stable in DMSO and methanol but prone to hydrolysis in aqueous buffers (pH > 8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay variability : Compare activity across standardized assays (e.g., enzyme inhibition vs. cell viability) using consistent cell lines (e.g., HEK293 vs. HeLa) .
- Orthogonal validation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
- Meta-analysis : Pool data from independent studies to identify trends (e.g., IC50 variability ±15% across kinase assays) .
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic and toxicological profiles?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET prediction : Tools like SwissADME estimate logP (≈2.8), BBB permeability (low), and hERG inhibition risk (moderate) .
- MD simulations : Analyze stability of sulfonyl-azetidine interactions in lipid bilayers to predict membrane permeability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Core modifications : Replace 4-methoxybenzenesulfonyl with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Substituent tuning : Vary the 2-chlorophenyl group’s position (e.g., 3-chloro vs. 4-chloro) to reduce off-target effects .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (chlorophenyl) .
Q. What experimental design principles apply to optimizing reaction yields in scaled-up synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions (e.g., 72% yield at 60°C with 10 mol% Pd(OAc)₂) .
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for exothermic sulfonylation steps .
- In-line analytics : Real-time FTIR monitors reaction progress and intermediates .
Q. How can researchers characterize reactive intermediates during synthesis?
- Trapping experiments : Use nitrosobenzene to trap radical intermediates in azetidine ring formation .
- LC-MS/MS : Identify transient species (e.g., sulfonic acid intermediates) with high-resolution tandem MS .
- EPR spectroscopy : Detect paramagnetic intermediates in oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
